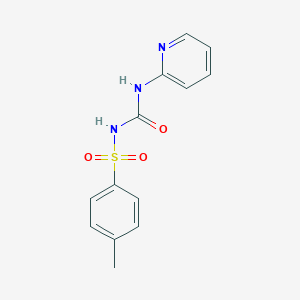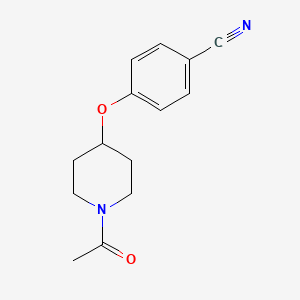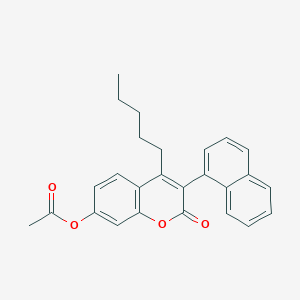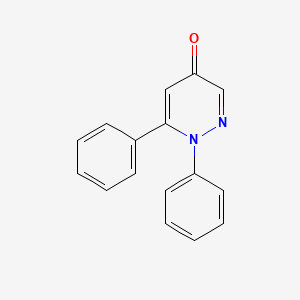
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, also known as MPSPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPSPU belongs to the class of urea derivatives and has been studied for its ability to inhibit certain enzymes and proteins that are involved in various biological processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain in certain diseases. This compound has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in cancer metastasis. By inhibiting MMPs, this compound can prevent the spread of cancer cells to other parts of the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to their elimination. This compound has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, which can reduce inflammation in certain diseases. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, possibly through its ability to inhibit HDACs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments is its selectivity for certain enzymes and proteins, which can allow for the study of specific biological processes. Additionally, this compound is relatively easy to synthesize and purify, which can make it a cost-effective compound for research. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for further research on 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea. One area of interest is the development of more potent and selective analogs of this compound, which can improve its therapeutic potential. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in different cell types and animal models. Finally, the potential use of this compound as a diagnostic tool for cancer should be further explored, as it could have important clinical implications for cancer detection and treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to inhibit certain enzymes and proteins that are involved in various biological processes, and has been studied for its potential use in cancer, inflammation, and neurodegenerative disorders. While further research is needed to fully understand the potential of this compound, it represents a promising compound for future therapeutic and diagnostic applications.
Synthesemethoden
The synthesis of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves the reaction of 4-methylbenzenesulfonyl chloride and 2-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, such as COX-2, MMPs, and HDACs. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10-5-7-11(8-6-10)20(18,19)16-13(17)15-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABCFILOHFLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)

![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)

![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)